molecular formula C31H26FN3O2 B6547870 N-(3,3-diphenylpropyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 946251-97-4

N-(3,3-diphenylpropyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B6547870
CAS No.: 946251-97-4
M. Wt: 491.6 g/mol
InChI Key: DSXIGFOBRRFTLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,3-diphenylpropyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C31H26FN3O2 and its molecular weight is 491.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 491.20090524 g/mol and the complexity rating of the compound is 778. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(3,3-diphenylpropyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic compound that belongs to the 1,8-naphthyridine class of derivatives. This class has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties. This article reviews the biological activities associated with this specific compound and highlights relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C24H24FN3O2\text{C}_{24}\text{H}_{24}\text{F}\text{N}_3\text{O}_2

Antimicrobial Activity

Research indicates that 1,8-naphthyridine derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds within this class can inhibit the growth of various bacterial strains including Escherichia coli and Staphylococcus aureus . The specific compound under discussion has shown enhanced activity when combined with existing antibiotics, suggesting a potential role as an antibiotic adjuvant.

Anticancer Properties

The anticancer potential of 1,8-naphthyridine derivatives has been extensively studied. A series of derivatives have been evaluated against multiple human tumor cell lines. Modifications at the N-1 and C-7 positions of the naphthyridine structure have been found to influence cytotoxic activity significantly. For example, certain derivatives demonstrated comparable efficacy to established chemotherapeutic agents like etoposide . The compound in focus is hypothesized to exhibit similar mechanisms due to its structural characteristics.

Anti-inflammatory Effects

Inflammation is a critical factor in various diseases, and compounds that can modulate inflammatory responses are of great interest. Some 1,8-naphthyridine derivatives have been documented to possess anti-inflammatory effects through the inhibition of pro-inflammatory cytokines . The specific compound may share these properties based on its structural analogies.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is suggested that these compounds may interact with various biological targets including:

  • Enzymatic Inhibition : Some studies have indicated that naphthyridine derivatives can inhibit enzymes such as monoamine oxidase (MAO), which is involved in neurotransmitter metabolism .
  • Receptor Modulation : The compound may also interact with various receptor subtypes including dopamine and opioid receptors .

Case Studies and Research Findings

StudyFindings
Antimicrobial Synergy A study demonstrated that combining naphthyridine derivatives with fluoroquinolones resulted in significantly enhanced antibacterial activity against resistant strains .
Cytotoxicity Assessment Research indicated that modifications at specific positions on the naphthyridine scaffold led to increased cytotoxicity against human cancer cell lines .
Inflammatory Response Modulation In vitro studies showed that certain derivatives could reduce levels of TNF-alpha and IL-6 in macrophages .

Properties

IUPAC Name

N-(3,3-diphenylpropyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H26FN3O2/c32-26-15-13-22(14-16-26)21-35-29-25(12-7-18-33-29)20-28(31(35)37)30(36)34-19-17-27(23-8-3-1-4-9-23)24-10-5-2-6-11-24/h1-16,18,20,27H,17,19,21H2,(H,34,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSXIGFOBRRFTLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.